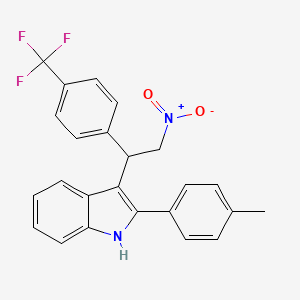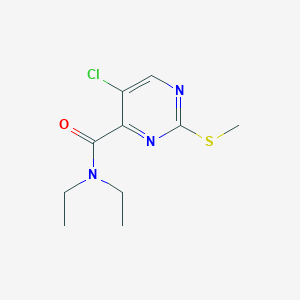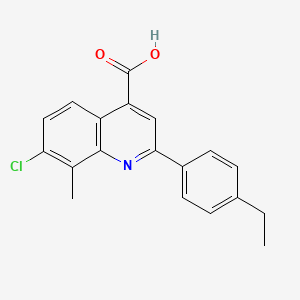
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities, including antibacterial properties. The presence of a chloro group at the 7th position is a common feature in quinoline derivatives that exhibit significant biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates involves the reaction of 4-azido-7-chloroquinoline with β-ketoesters in the presence of a catalytic amount of pyrrolidine. This method has been shown to yield moderate to excellent results . Another example is the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, which includes steps such as reduction, regioselective deprotonation, methylation, selenation, oxidation, and syn-elimination .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the quinoline core, which consists of a benzene ring fused to a pyridine ring. Substituents on the quinoline core, such as chloro, methyl, and ethyl groups, can significantly influence the compound's chemical properties and biological activity. For example, the presence of a 7-chloro group is often associated with enhanced antibacterial activity .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, which can be utilized to modify their structure and, consequently, their biological activity. For instance, thionyl chloride-induced conversion of quinoline carboxylic acids can lead to the formation of highly functionalized thieno[3,4-b]quinoline derivatives. This reaction can involve chlorination, sulfur incorporation, and elimination of substituents, as seen in the conversion of 1-ethyl-1,4-dihydro-2-methyl-4-oxoquinoline-3-carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents can alter these properties, which is important for the compound's application in medicinal chemistry. For example, the introduction of a triazoyl group can enhance the compound's antioxidant properties, as seen in the case of 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates .
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research demonstrates the compound's relevance in synthesizing various quinoline derivatives with notable antibacterial properties. For instance, the synthesis of 2-phenyl-7-substitutedquinoline-4-carboxylic acid derivatives showcases the compound's utility in creating molecules with significant antimicrobial activity against a broad spectrum of microorganisms, highlighting its potential in developing new antibacterial agents (Bhatt & Agrawal, 2010).
Photolysis in Aqueous Systems
Another area of application is the study of photodegradation of quinolinecarboxylic herbicides, where derivatives of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid serve as a model for understanding the behavior of such compounds in aquatic environments. This research aids in comprehending the environmental fate of quinoline-based herbicides and their degradation under various conditions, offering insights into safer and more effective herbicide design (Pinna & Pusino, 2012).
Antioxidant Properties
The compound has also been linked to the synthesis of quinoline derivatives with antioxidant activities. A study on 7-chloroquinoline-1,2,3-triazoyl carboxylates reveals the synthesis of these compounds and their potential as antioxidants, providing a foundation for further exploration into their use in mitigating oxidative stress-related conditions (Saraiva et al., 2015).
Propiedades
IUPAC Name |
7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2/c1-3-12-4-6-13(7-5-12)17-10-15(19(22)23)14-8-9-16(20)11(2)18(14)21-17/h4-10H,3H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLASEFQPBKTKLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-bromo-5-methoxy-4-[(4-methylphenyl)methoxy]benzoic Acid](/img/structure/B2547928.png)

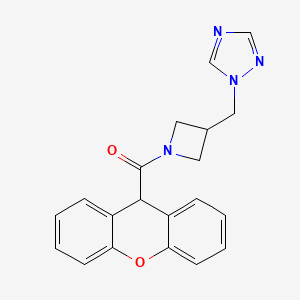
![2-Chloro-1-[2-[hydroxy-(4-methoxyphenyl)methyl]pyrrolidin-1-yl]ethanone](/img/structure/B2547932.png)
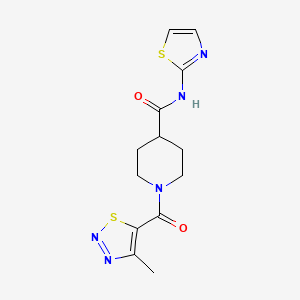
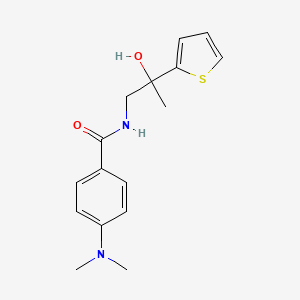
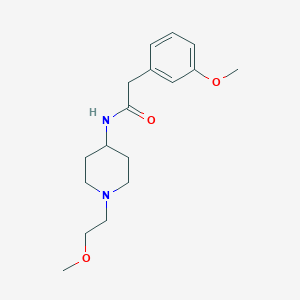
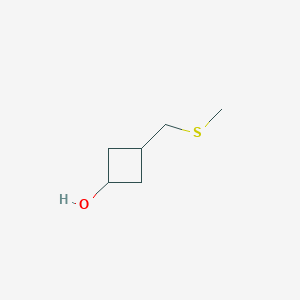
![3-[[4-(Trifluoromethoxy)phenyl]sulfonylmethyl]-5-(trifluoromethyl)-1,2,4-oxadiazole](/img/structure/B2547939.png)

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}ethanediamide](/img/structure/B2547943.png)
![3-bromo-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2547944.png)
